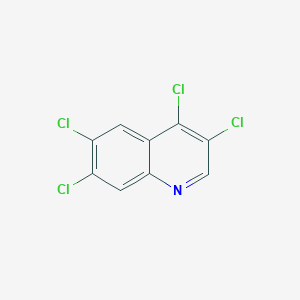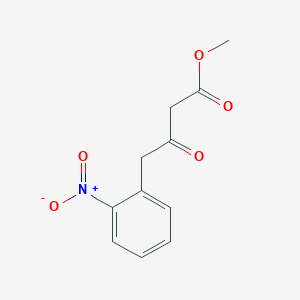![molecular formula C14H11ClS B177780 10-Chloro-10, 11-dihydrodibenz[b,f]thiepin CAS No. 1725-32-2](/img/structure/B177780.png)
10-Chloro-10, 11-dihydrodibenz[b,f]thiepin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Chloro-10, 11-dihydrodibenz[b,f]thiepin is a chemical compound with the molecular formula C14H11ClS . It is used for research and development purposes.
Synthesis Analysis
The synthesis of 10-Chloro-10, 11-dihydrodibenz[b,f]thiepin and related compounds has been studied . For instance, the reaction of 10-bromo-10,11-dihydrodibenzo[b,f]thiepin-11-one with sodium methoxide in methanol leads to thioxanthone and 10-hydroxy-10,11-dihydrodibenzo[b,f]thiepin-11-one .Molecular Structure Analysis
The molecular structure of 10-Chloro-10, 11-dihydrodibenz[b,f]thiepin has been analyzed using various techniques such as elementary analysis, spectral data examination, and gas chromatography . The average mass of the molecule is 246.755 Da, and the monoisotopic mass is 246.026993 Da .Chemical Reactions Analysis
In an aqueous sodium hydroxide solution, the reaction of 10-bromo-10,11-dihydrodibenzo[b,f]thiepin-11-one leads to the formation of six products .Physical And Chemical Properties Analysis
The physical and chemical properties of 10-Chloro-10, 11-dihydrodibenz[b,f]thiepin include its melting point/freezing point, boiling point, lower and upper explosion limit/flammability limit, auto-ignition temperature, kinematic viscosity, partition coefficient n-octanol/water, density and/or relative density, and relative vapor density .Wissenschaftliche Forschungsanwendungen
Chemical Research
“10-Chloro-10, 11-dihydrodibenz[b,f]thiepin” is a chemical compound used in various chemical research . It is often used as a building block in the synthesis of other complex molecules .
Pharmaceutical Testing
This compound is used in pharmaceutical testing . High-quality reference standards of this compound are used for accurate results in pharmaceutical research .
Synthesis of Carbamazepine Analogues
The dibenz[b, f]azepine heterocyclic system and related molecules with a single 10,11-bond are important templates for well-prescribed drug molecules, notably carbamazepine (anticonvulsant), clomipramine and imipramine (antidepressants) . “10-Chloro-10, 11-dihydrodibenz[b,f]thiepin” is used in the synthesis of a range of halogenated carbamazepine analogues .
Metabolic and Immunological Studies
Halogenated carbamazepine analogues, synthesized using “10-Chloro-10, 11-dihydrodibenz[b,f]thiepin”, are used in metabolic and immunological studies . These studies aim to identify analogues less prone to metabolic activation .
Structure-Metabolism Studies
The halogenated derivatives of carbamazepine, synthesized using “10-Chloro-10, 11-dihydrodibenz[b,f]thiepin”, are used in structure-metabolism studies . These studies aim to understand how the structure of a compound affects its metabolism .
Hypersensitive Effects Studies
The halogenated derivatives of carbamazepine, synthesized using “10-Chloro-10, 11-dihydrodibenz[b,f]thiepin”, are used in studies of hypersensitive effects . These studies aim to understand how these compounds stimulate T cells .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-chloro-5,6-dihydrobenzo[b][1]benzothiepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClS/c15-12-9-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQGARUWFXXYMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2SC3=CC=CC=C31)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513951 |
Source


|
| Record name | 10-Chloro-10,11-dihydrodibenzo[b,f]thiepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Chloro-10, 11-dihydrodibenz[b,f]thiepin | |
CAS RN |
1725-32-2 |
Source


|
| Record name | 10-Chloro-10,11-dihydrodibenzo[b,f]thiepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B177697.png)

![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)
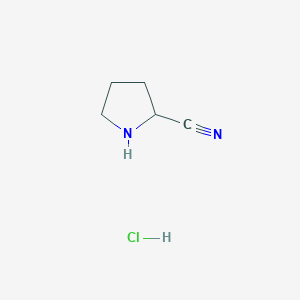
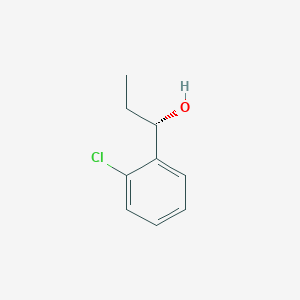
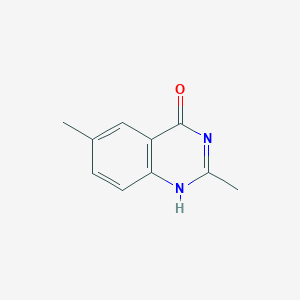
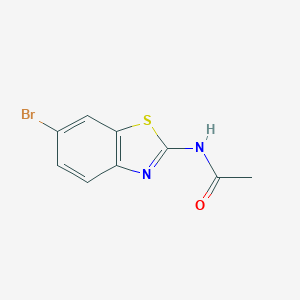
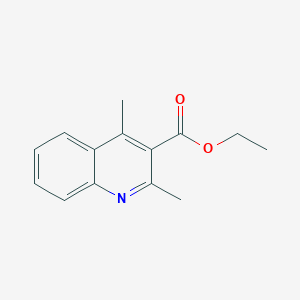

![2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B177728.png)


